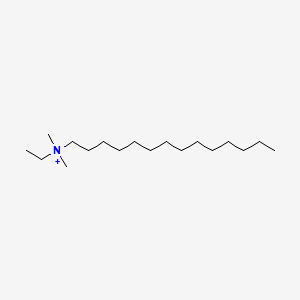
Tetradecyldimethylethylammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecyldimethylethylammonium is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to disrupt cell membranes and its antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetradecyldimethylethylammonium can be synthesized through the quaternization of dimethylethylamine with tetradecyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated and purified using techniques such as distillation and filtration to ensure high purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions, often involving the reduction of any oxidized derivatives formed.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the alkyl chain.
Reduction: Reduced forms of any oxidized derivatives.
Substitution: Various substituted quaternary ammonium compounds.
Applications De Recherche Scientifique
Tetradecyldimethylethylammonium has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents and surfactants for cleaning products.
Mécanisme D'action
The primary mechanism of action of tetradecyldimethylethylammonium involves the disruption of cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent .
Comparaison Avec Des Composés Similaires
Tetramethylammonium: A simpler quaternary ammonium compound with similar surfactant properties but shorter alkyl chains.
Tetraethylammonium: Another quaternary ammonium compound with slightly longer alkyl chains compared to tetramethylammonium.
Cetyltrimethylammonium: A quaternary ammonium compound with a longer alkyl chain, often used in similar applications but with different physicochemical properties.
Uniqueness: Tetradecyldimethylethylammonium is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, making it particularly effective as a surfactant and antimicrobial agent .
Propriétés
Numéro CAS |
45236-69-9 |
|---|---|
Formule moléculaire |
C18H40N+ |
Poids moléculaire |
270.5 g/mol |
Nom IUPAC |
ethyl-dimethyl-tetradecylazanium |
InChI |
InChI=1S/C18H40N/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19(3,4)6-2/h5-18H2,1-4H3/q+1 |
Clé InChI |
DELLBLKQOILBPT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC[N+](C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















